molecular formula C20H25O5P B5206300 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid

2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid

Cat. No.: B5206300
M. Wt: 376.4 g/mol
InChI Key: DJTBBHNJPHIYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid is an organic compound with a complex structure that includes both phosphine oxide and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phosphine oxide group: This can be achieved by reacting diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the butanoic acid moiety: This step involves the reaction of the phosphine oxide intermediate with a suitable butanoic acid derivative, often through a coupling reaction.

    Addition of the ethoxyethoxy group: This can be done by reacting the intermediate with ethylene glycol monoethyl ether under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal ions and influencing their reactivity. The ethoxyethoxy group provides solubility and flexibility, allowing the compound to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethyl acrylate: Shares the ethoxyethoxy group but lacks the phosphine oxide functionality.

    Diphenylphosphine oxide: Contains the phosphine oxide group but lacks the butanoic acid and ethoxyethoxy functionalities.

Uniqueness

2-(Diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoic acid is unique due to its combination of phosphine oxide, butanoic acid, and ethoxyethoxy groups. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O5P/c1-2-24-15-16-25-14-13-19(20(21)22)26(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTBBHNJPHIYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.